molecular formula C18H23N5O B11633400 3-amino-3-{[2-(diethylamino)ethyl]amino}-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile

3-amino-3-{[2-(diethylamino)ethyl]amino}-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile

Cat. No.: B11633400
M. Wt: 325.4 g/mol
InChI Key: QSDBAICXMRZITI-ACCUITESSA-N
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Description

3-Aminocoumarins and their derivatives constitute an essential class of multifunctional scaffolds in organic synthesis. These compounds exhibit diverse biological activities and are naturally occurring. The chemical reactivity of 3-aminocoumarins is notable due to the presence of an amino group and an enamine carbon in their structure .

Preparation Methods

Synthetic Routes:: The synthesis of 3-amino-3-{[2-(diethylamino)ethyl]amino}-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile involves several steps. While I don’t have specific details for this exact compound, I can provide a general approach:

Industrial Production:: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.

Chemical Reactions Analysis

3-Amino-3-{[2-(diethylamino)ethyl]amino}-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile can undergo various reactions:

    Oxidation: Oxidative transformations of the indole or coumarin moieties.

    Reduction: Reduction of the nitrile group or other functional groups.

    Substitution: Substitution reactions at different positions. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as an antibiotic or other therapeutic agents.

    Chemical Biology: Study its interactions with biological targets.

    Industry: Explore its use in materials science or catalysis.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, novobiocin, clorobiocin, and coumermycin are related 3-aminocoumarins. Highlight the uniqueness of our compound in comparison.

Remember that specific experimental data and references would enhance this article

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

(E)-2-cyano-N'-[2-(diethylamino)ethyl]-3-(3-hydroxy-1H-indol-2-yl)prop-2-enimidamide

InChI

InChI=1S/C18H23N5O/c1-3-23(4-2)10-9-21-18(20)13(12-19)11-16-17(24)14-7-5-6-8-15(14)22-16/h5-8,11,22,24H,3-4,9-10H2,1-2H3,(H2,20,21)/b13-11+

InChI Key

QSDBAICXMRZITI-ACCUITESSA-N

Isomeric SMILES

CCN(CC)CCN=C(/C(=C/C1=C(C2=CC=CC=C2N1)O)/C#N)N

Canonical SMILES

CCN(CC)CCN=C(C(=CC1=C(C2=CC=CC=C2N1)O)C#N)N

Origin of Product

United States

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